N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
“N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole moiety and an indole ring, which are common structural motifs in medicinal chemistry. The presence of these functional groups suggests potential biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The benzodioxole and indole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group on the indole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic substitution reactions may occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects due to its structural similarity to bioactive compounds.
Biochemistry: Studied for its interactions with biological macromolecules.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” would depend on its specific biological target. Generally, compounds with indole and benzodioxole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-1-yl)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(5-hydroxy-1H-indol-1-yl)acetamide
Uniqueness
The presence of the methoxy group on the indole ring in “N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-1H-indol-1-yl)acetamide” may confer unique electronic and steric properties, potentially leading to different biological activities compared to its analogs.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N2O4/c1-23-15-3-4-16-14(9-15)6-7-21(16)11-19(22)20-10-13-2-5-17-18(8-13)25-12-24-17/h2-9H,10-12H2,1H3,(H,20,22) |
InChI Key |
KTAIUKKXVPNISH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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